2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrroloquinoxaline core with a chlorophenyl group and a tetrahydrofuran moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the Tetrahydrofuran Moiety: This can be done through a nucleophilic substitution reaction where the tetrahydrofuran ring is attached to the nitrogen atom of the core structure.
Final Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Amidation: The carboxamide group can be modified through amidation reactions with different amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Amidation: Reagents such as carbodiimides (e.g., EDCI) and amines are used for amidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, and amidation can result in different amide derivatives.
Scientific Research Applications
2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in biochemical assays to study cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-chlorophenyl)ethan-1-ol: This compound shares the chlorophenyl group but lacks the pyrroloquinoxaline core and tetrahydrofuran moiety.
4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline: Similar core structure but without the amino and tetrahydrofuran groups.
N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide: Lacks the amino and chlorophenyl groups.
Uniqueness
2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C22H20ClN5O2 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H20ClN5O2/c23-13-7-9-14(10-8-13)28-20(24)18(22(29)25-12-15-4-3-11-30-15)19-21(28)27-17-6-2-1-5-16(17)26-19/h1-2,5-10,15H,3-4,11-12,24H2,(H,25,29) |
InChI Key |
QEKWXBWBSIEZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
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